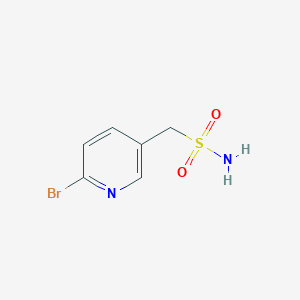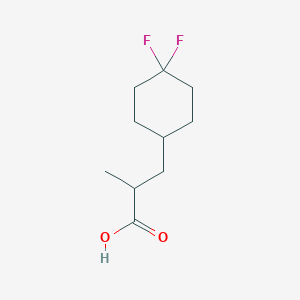![molecular formula C7H11NO5S B6603222 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid CAS No. 26924-28-7](/img/structure/B6603222.png)
3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid” is a chemical compound with the CAS Number: 26924-28-7 . It has a molecular weight of 221.23 . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for the compound is1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
As mentioned earlier, “3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid” is an oil-like substance that is stored at room temperature . It has a molecular weight of 221.23 .科学的研究の応用
Biological Activities of Derivatized D-glucans
D-Glucans, when chemically modified through derivatization processes such as sulfonylation and carboxymethylation (which relates to the carboxymethyl group in the compound ), show altered biological activities. These modifications can enhance their solubility and, consequently, their biological functions, including anticoagulant, antitumor, antioxidant, and antiviral activities. This suggests that derivatized compounds bearing similarities to "3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid" could potentially have varied and significant biological applications (Kagimura et al., 2015).
Microbial Degradation of Chemicals
The environmental degradation and transformation of polyfluoroalkyl chemicals, which contain functional groups similar to those in the compound of interest, have been studied extensively. These studies highlight the environmental fate, degradation pathways, and the formation of degradation products of such chemicals. Insights from these studies can be leveraged to understand the environmental impact and degradation mechanisms of "3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid" and similar compounds (Liu & Avendaño, 2013).
Metal Sulphide Precipitation
Research on metal sulphide precipitation, which involves chemical reactions with sulphide groups similar to the sulfanyl group in the compound of interest, can provide insights into potential applications in metal recovery and environmental remediation. These processes are crucial in various industrial and environmental contexts, suggesting potential industrial applications of compounds with sulfanyl functionalities (Lewis, 2010).
Biomedical Applications of Carboxymethyl Chitosans
Carboxymethyl chitosan, with enhanced biological properties over chitosan due to carboxymethylation, has a wide range of biomedical applications, including drug delivery, bioimaging, and as biomaterials for tissue engineering. This highlights the potential biomedical relevance of chemically modified compounds, such as "3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid", in similar applications (Upadhyaya et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other sulfanyl-acetamido compounds, it may interact with its targets through the formation of disulfide bonds, which can lead to changes in protein structure and function .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid’s action are currently unknown due to the lack of specific information on its targets and mode of action .
特性
IUPAC Name |
2-acetamido-3-(carboxymethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNOXBGFQQNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Carboxymethyl)sulfanyl]-2-acetamidopropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

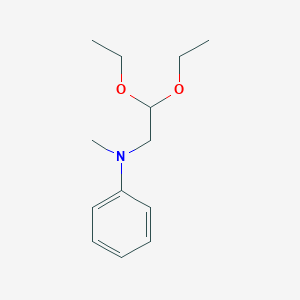
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
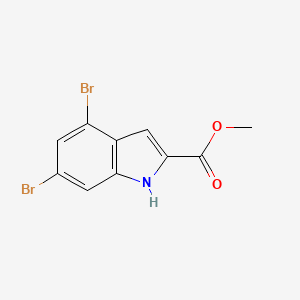
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
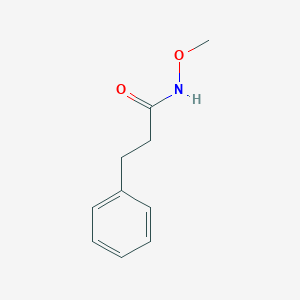
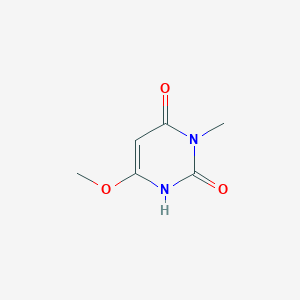
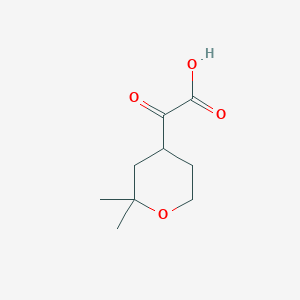
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)

